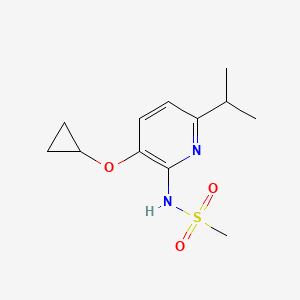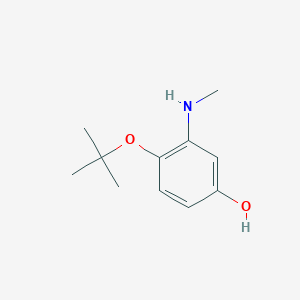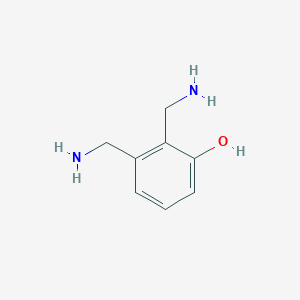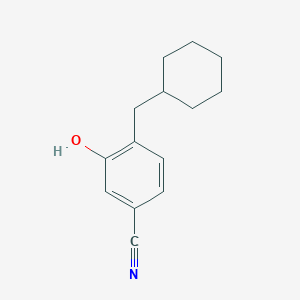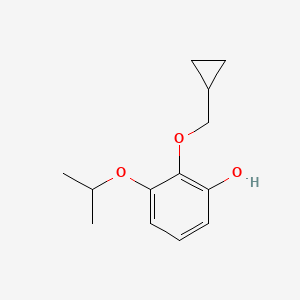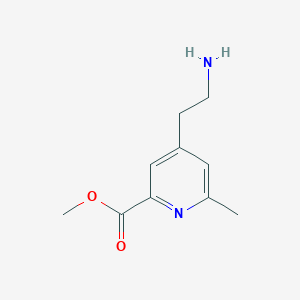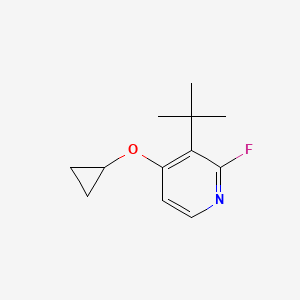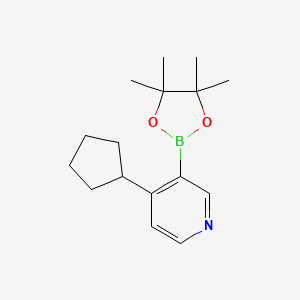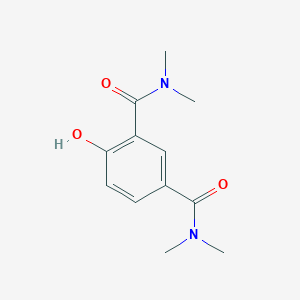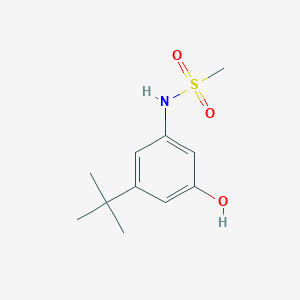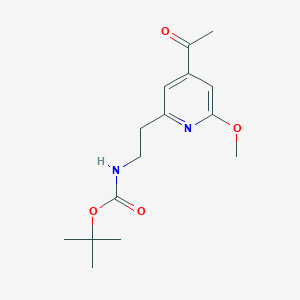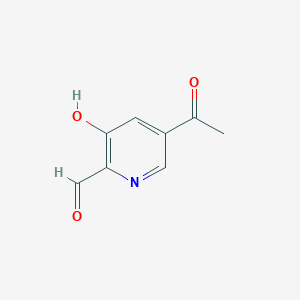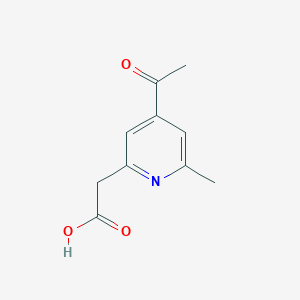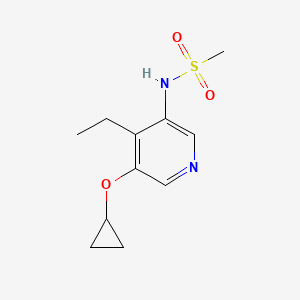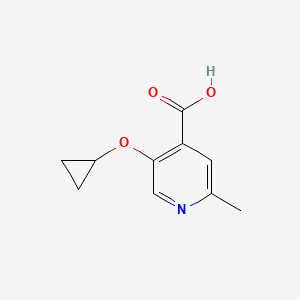
5-Cyclopropoxy-2-methylisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-2-methylisonicotinic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol This compound is a derivative of isonicotinic acid, featuring a cyclopropoxy group and a methyl group attached to the isonicotinic acid core
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-2-methylisonicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of an appropriate precursor followed by functional group modifications to introduce the isonicotinic acid moiety. The reaction conditions often require the use of catalysts and specific reagents to achieve high yields and purity .
the principles of green chemistry and efficient synthetic routes are often considered to minimize environmental impact and improve sustainability .
Análisis De Reacciones Químicas
5-Cyclopropoxy-2-methylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, leading to the formation of diverse derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-2-methylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: While not widely used in industrial applications, its unique chemical properties make it a valuable compound for specialized research and development projects
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-2-methylisonicotinic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
5-Cyclopropoxy-2-methylisonicotinic acid can be compared with other similar compounds, such as:
Isonicotinic acid: The parent compound, which lacks the cyclopropoxy and methyl groups.
Cyclopropoxy derivatives: Compounds with similar cyclopropoxy groups but different core structures.
Methylisonicotinic acid derivatives: Compounds with similar methyl groups attached to the isonicotinic acid core.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c1-6-4-8(10(12)13)9(5-11-6)14-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,12,13) |
Clave InChI |
YBMGKUWKGBZKAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)OC2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


